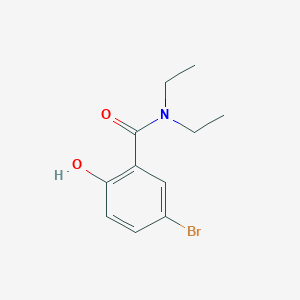

5-bromo-N,N-diethyl-2-hydroxybenzamide

Description

Properties

IUPAC Name |

5-bromo-N,N-diethyl-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-13(4-2)11(15)9-7-8(12)5-6-10(9)14/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHBIRFKJOQVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation of Carboxylic Acid :

The carboxylic acid group is activated using CDI or thionyl chloride (SOCl₂). For instance, treatment with SOCl₂ in tetrahydrofuran (THF) at 10–20°C for 2 hours converts the acid to its corresponding acyl chloride. -

Amidation with Diethylamine :

The acyl chloride reacts with diethylamine in the presence of a base (e.g., triethylamine) to form the target compound. A typical procedure involves stirring the mixture in dioxane at 0–20°C, followed by acidification to precipitate the product.

Optimization Insights :

-

Purification : Recrystallization from ethyl acetate yields colorless crystals.

-

Challenges : Competing esterification or over-alkylation requires controlled stoichiometry and low temperatures.

Nucleophilic Aromatic Substitution (NAS) on Pre-Functionalized Intermediates

An alternative strategy employs NAS to introduce the diethylamide group onto a brominated nitrobenzene precursor. This method, adapted from Ambeed’s synthesis of 5-bromo-N-methyl-2-nitroaniline, involves sequential reduction and amidation.

Stepwise Procedure

-

Nitro Reduction :

Hydrogenation or Fe/NH₄Cl-mediated reduction converts 5-bromo-2-nitrobenzoic acid derivatives to the corresponding amine. For example, Fe powder in ethanol/water at reflux reduces nitro groups with >90% efficiency: -

Amide Formation :

The amine intermediate is acylated with diethylamine using CDI or EDCl/HOBt.

Critical Parameters :

-

Catalyst : Palladium-based catalysts (e.g., PdCl₂dppf) enhance coupling efficiency in aryl halide intermediates.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-bromo-N,N-diethyl-2-hydroxybenzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in water or ethanol.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of various substituted benzamides.

Oxidation: Conversion to 5-bromo-N,N-diethyl-2-hydroxybenzaldehyde.

Reduction: Formation of 5-bromo-N,N-diethyl-2-hydroxybenzylamine.

Scientific Research Applications

Chemistry: 5-bromo-N,N-diethyl-2-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated benzamides on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-2-hydroxybenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom and diethylamide group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Position and Nature of Substituents

- 5-Bromo-2-fluoro-N-methyl-benzamide (): Replacing the hydroxyl group (in the target compound) with fluorine reduces hydrogen-bonding capacity but increases electronegativity. Synthesis: Uses T3P as a coupling agent under mild conditions (25°C, 4 hours) .

- 2-Bromo-5-methoxy-N,N-dimethylbenzamide (): Methoxy (electron-donating) vs. hydroxyl (electron-withdrawing) alters electronic distribution, affecting binding to biological targets. Dimethyl vs. Key Data: LogP = 2.15 (higher than hydroxyl analogs due to methoxy’s lipophilic nature) .

Impact of Bromine vs. Other Halogens

Amide Nitrogen Substituents

Heterocyclic Derivatives

- 5-Bromo-N-(3-cyano-5-methyl-benzothiophen-2-yl)-2-furamide (): Replacement of the benzene ring with a benzothiophene introduces sulfur, enhancing π-π stacking and metabolic stability. The furamide linkage may alter bioavailability .

Table 1: Key Properties of Selected Benzamides

*Predicted using analogous data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N,N-diethyl-2-hydroxybenzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via amidation of 5-bromo-2-hydroxybenzoic acid using diethylamine in the presence of dehydrating agents like thionyl chloride (SOCl₂) or coupling reagents (e.g., DCC). Reaction conditions such as solvent polarity (toluene vs. DMF), temperature (reflux vs. room temperature), and stoichiometry significantly affect yields. For example, thionyl chloride-mediated amidation in dichloromethane at reflux (40–60°C) typically achieves 70–85% yield, while side reactions like esterification may occur if moisture is present .

- Data Analysis : Comparative studies show that using SOCl₂ in anhydrous conditions minimizes byproducts, whereas DMF as a solvent enhances solubility of intermediates but requires careful purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H NMR confirms the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂) and the aromatic bromine substituent (δ 7.2–7.8 ppm). C NMR identifies the carbonyl resonance (δ ~165 ppm) and quaternary carbons adjacent to bromine .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight verification (C₁₁H₁₄BrNO₂, [M+H]⁺ = 288.02) and fragmentation patterns to confirm substituent positions .

- Best Practices : Coupling HPLC with MS ensures purity assessment, especially for detecting trace byproducts like de-brominated analogs .

Advanced Research Questions

Q. How can regioselective bromination be achieved in the synthesis of 2-hydroxybenzamide derivatives?

- Experimental Design : Regioselective bromination at the 5-position of 2-hydroxybenzamide requires electrophilic substitution directed by the hydroxyl group. Using Br₂ in acetic acid at 0–5°C minimizes di-bromination, achieving >90% selectivity. Computational DFT studies support the ortho/para-directing effect of the hydroxyl group, with the 5-position favored due to steric hindrance at the 3-position .

- Contradiction Analysis : Some studies report competing chlorination when using Br₂ in HCl-containing solvents, necessitating strict control of halide sources .

Q. What mechanistic insights explain the catalytic role of palladium in coupling reactions involving this compound?

- Mechanistic Study : In Suzuki-Miyaura couplings, the bromine atom acts as a leaving group, with Pd(PPh₃)₄ facilitating oxidative addition to form a Pd(II) intermediate. The hydroxy group enhances electron density on the aromatic ring, accelerating transmetallation with boronic acids. Kinetic studies show a second-order dependence on Pd catalyst concentration, suggesting a bis-phosphine ligand mechanism .

- Data Interpretation : Contrasting reports on catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) highlight the importance of ligand choice. For example, bulky ligands like XPhos suppress β-hydride elimination in alkylboron partners .

Q. How do substituents on the benzamide core influence biological activity, and what computational models validate these effects?

- Methodology : QSAR studies correlate the diethylamino group’s lipophilicity (logP ~2.8) with enhanced membrane permeability in antimicrobial assays. Docking simulations (AutoDock Vina) reveal hydrogen bonding between the hydroxy group and bacterial enzyme active sites (e.g., dihydrofolate reductase), while bromine contributes to hydrophobic interactions .

- Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH affecting ionization of the hydroxy group). MD simulations suggest protonation at physiological pH alters binding conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.